[5-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-YL]acetonitrile
Overview
Description
[5-HYDROXY-2-(4-HYDROXYPHENYL)-1-BENZOFURAN-7-YL]ACETONITRILE is an organic compound belonging to the class of 2-arylbenzofuran flavonoids . These compounds are phenylpropanoids containing the 2-phenylbenzofuran moiety. It is a small molecule with a molecular formula of C16H11NO3 and a molecular weight of 265.2634
Preparation Methods
The synthesis of [5-HYDROXY-2-(4-HYDROXYPHENYL)-1-BENZOFURAN-7-YL]ACETONITRILE involves several steps. One common method includes the reaction of 4-hydroxybenzaldehyde with malononitrile in the presence of a base to form 4-hydroxyphenylacetonitrile. This intermediate is then subjected to cyclization with 2-hydroxybenzaldehyde under acidic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
[5-HYDROXY-2-(4-HYDROXYPHENYL)-1-BENZOFURAN-7-YL]ACETONITRILE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antioxidant and anti-inflammatory properties . In medicine, it is being explored for its potential therapeutic effects on diseases such as cancer and cardiovascular disorders . In industry, it is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of [5-HYDROXY-2-(4-HYDROXYPHENYL)-1-BENZOFURAN-7-YL]ACETONITRILE involves its interaction with molecular targets such as estrogen receptors and nuclear receptor coactivators . It binds to these receptors and modulates their activity, leading to various biological effects. The pathways involved in its mechanism of action include the regulation of gene expression and modulation of cellular signaling pathways .
Comparison with Similar Compounds
[5-HYDROXY-2-(4-HYDROXYPHENYL)-1-BENZOFURAN-7-YL]ACETONITRILE is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include 2-phenylbenzofurans and other 2-arylbenzofuran flavonoids . These compounds share a common benzofuran moiety but differ in their substituents and functional groups, which result in different chemical and biological properties .
Properties
CAS No. |
551001-11-7 |
---|---|
Molecular Formula |
C16H11NO3 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
2-[5-hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-yl]acetonitrile |
InChI |
InChI=1S/C16H11NO3/c17-6-5-11-7-14(19)8-12-9-15(20-16(11)12)10-1-3-13(18)4-2-10/h1-4,7-9,18-19H,5H2 |
InChI Key |
ZKJVCUXZMYKTLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=CC(=CC(=C3O2)CC#N)O)O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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